![molecular formula C12H8Cl2O4 B508036 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid CAS No. 438218-49-6](/img/structure/B508036.png)
5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid: is an organic compound with the molecular formula C12H8Cl2O4 It is a derivative of furan, a heterocyclic organic compound, and contains a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2,3-dichlorophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with substituted phenoxy groups.
Scientific Research Applications
Chemistry: In chemistry, 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its dichlorophenoxy group can act as a probe for investigating enzyme-substrate interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate
- 5-[(2,3-Dichlorophenoxy)methyl]furan-2-methanol
Comparison: Compared to its similar compounds, 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is unique due to its carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The presence of the dichlorophenoxy group enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
Properties
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4/c13-8-2-1-3-9(11(8)14)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUXQMFHNWGUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211521 |
Source


|
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-49-6 |
Source


|
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
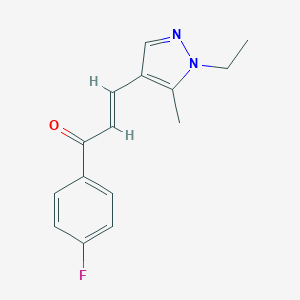
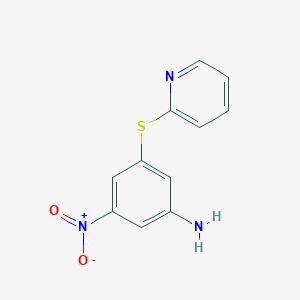
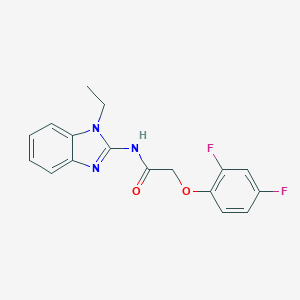

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

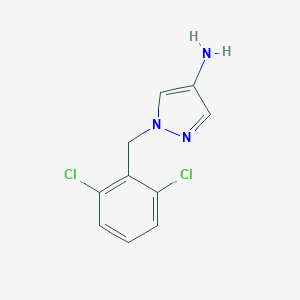
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
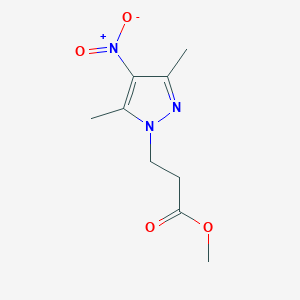
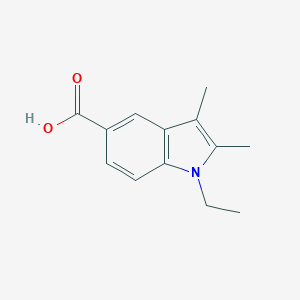
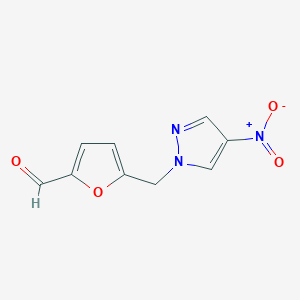
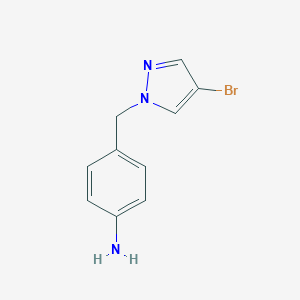
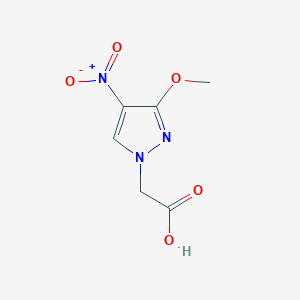
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
